molecular formula C17H12Cl2N2O5S B10896414 3-[(4-Chloro-3-nitrophenyl)carbonyl]-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

3-[(4-Chloro-3-nitrophenyl)carbonyl]-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B10896414
M. Wt: 427.3 g/mol
InChI Key: MDRVSRNVAYIPRD-UHFFFAOYSA-N
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Description

3-[(4-Chloro-3-nitrophenyl)carbonyl]-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that belongs to the thiazolidine class of heterocyclic compounds. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features chlorinated phenyl groups and a nitrophenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloro-3-nitrophenyl)carbonyl]-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the thiazolidine ring. One common method involves the reaction of 2-chlorobenzaldehyde with thiourea to form the thiazolidine ring. This intermediate is then reacted with 4-chloro-3-nitrobenzoyl chloride under basic conditions to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-3-nitrophenyl)carbonyl]-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[(4-Chloro-3-nitrophenyl)carbonyl]-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-3-nitrophenyl)carbonyl]-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiazolidine ring may also play a role in binding to biological targets, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid: Lacks the nitrophenyl group.

    3-[(4-Nitrophenyl)carbonyl]-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid: Similar structure but without the chloro substituent on the nitrophenyl group.

Uniqueness

3-[(4-Chloro-3-nitrophenyl)carbonyl]-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both chlorinated phenyl and nitrophenyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C17H12Cl2N2O5S

Molecular Weight

427.3 g/mol

IUPAC Name

3-(4-chloro-3-nitrobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C17H12Cl2N2O5S/c18-11-4-2-1-3-10(11)16-20(14(8-27-16)17(23)24)15(22)9-5-6-12(19)13(7-9)21(25)26/h1-7,14,16H,8H2,(H,23,24)

InChI Key

MDRVSRNVAYIPRD-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(S1)C2=CC=CC=C2Cl)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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